N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Description
N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide is a pyridazinone-derived acetamide compound characterized by a central pyridazine ring substituted at the 3-position with a 4-methylphenyl group and at the 1-position with an acetamide moiety. The acetamide nitrogen is further substituted with a 2-methylphenyl group. Pyridazinone derivatives are widely studied for their pharmacological activities, such as enzyme inhibition and receptor modulation, making structural analogs of this compound a focus of medicinal chemistry research.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-7-9-16(10-8-14)18-11-12-20(25)23(22-18)13-19(24)21-17-6-4-3-5-15(17)2/h3-12H,13H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYXRKXQPAAYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a comparison with structurally similar compounds.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C20H19N3O2
- Molecular Weight : 333.39 g/mol
- CAS Number : 922928-31-2
Research indicates that this compound may exhibit its biological effects primarily through interactions with various biological targets, particularly enzymes and receptors involved in critical physiological processes.
Key Biological Activities
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. For instance, compounds with similar structural features have been shown to inhibit tumor cell proliferation effectively. The mechanism often involves inducing apoptosis in cancer cells, as evidenced in studies involving related pyridazinone derivatives .
- Cholinesterase Inhibition : There is growing evidence that compounds like this compound may act as cholinesterase inhibitors. This activity is crucial for the development of treatments for neurodegenerative diseases such as Alzheimer's disease. Molecular dynamics simulations have been employed to elucidate the binding affinities and interaction mechanisms with cholinesterase enzymes.
- Monoamine Oxidase Inhibition : Similar compounds have demonstrated inhibitory effects on monoamine oxidases (MAOs), which play a vital role in the metabolism of neurotransmitters. Compounds inhibiting MAOs can be beneficial in treating mood disorders and other neurological conditions .
In Vitro Studies
In vitro assays have been conducted to evaluate the antiproliferative effects of this compound on various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.30 | Induction of apoptosis |
| MDA-MB-231 | 5.00 | Cell cycle arrest at G2/M phase |
| A2780 | 3.50 | Apoptotic pathways activation |
These findings indicate that the compound may contribute to cancer treatment strategies by promoting apoptosis and inhibiting cell proliferation.
In Vivo Studies
Further studies are needed to assess the in vivo efficacy of this compound. However, related compounds have shown promising results in xenograft models, where they inhibited tumor growth significantly compared to control treatments .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological activities associated with this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]propanamide | Cholinesterase inhibitor | Bromophenyl group enhances activity |
| 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N'-(1-phenylethylidene)acetohydrazide | Analgesic and anti-inflammatory effects | Ethylidene moiety adds steric hindrance |
| N-(3-methoxypropyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Antipyrine derivatives | Methoxy group affects solubility |
The distinct combination of functional groups in this compound may confer unique pharmacological properties compared to these similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several pyridazinone-acetamide derivatives. Below is a detailed comparison based on substituent variations, molecular properties, and inferred functional implications:
Table 1: Structural and Functional Comparison of Pyridazinone-Acetamide Derivatives
Substituent-Driven Functional Differences
4-Fluorophenyl (CID-49671233): Fluorine’s electronegativity may improve binding affinity to electron-deficient targets (e.g., enzymes with aromatic pockets) . Naphthalen-1-yl (): The bulky naphthyl group may increase steric hindrance, limiting binding to shallow active sites but enhancing π-π stacking in hydrophobic environments.
Acetamide Modifications: N-(2-methylphenyl) (Target Compound): The ortho-methyl group restricts rotational freedom, possibly stabilizing a specific conformation for target interaction. N-(4-acetamidophenyl) (): The para-acetamido group introduces an additional hydrogen-bond donor/acceptor, improving interactions with polar residues in proteins .
Pyridazinone Core: The 6-oxo group in all compounds facilitates hydrogen bonding, critical for anchoring to biological targets. However, substituents at the 3-position dictate electronic and steric effects on the pyridazine ring’s reactivity .
Methodological Considerations
Structural comparisons rely heavily on computational tools such as molecular docking (e.g., AutoDock) and dynamics simulations, as seen in . Crystallographic data, refined using programs like SHELXL (), further validate hydrogen-bonding patterns and conformational stability. Graph set analysis () provides a framework for understanding intermolecular interactions in crystal lattices, which indirectly informs solubility and stability profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
